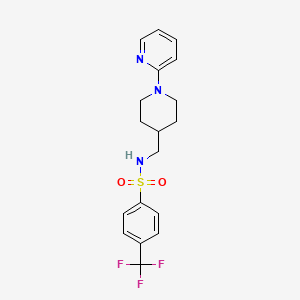

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKBFQLMFPCQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Sulfonation of Trifluoromethylbenzene

4-(Trifluoromethyl)benzenesulfonyl chloride is typically synthesized via chlorosulfonation of trifluoromethylbenzene. The reaction employs chlorosulfonic acid under controlled temperatures (0–5°C) to minimize polysubstitution.

$$

\text{C}6\text{H}5\text{CF}3 + \text{ClSO}3\text{H} \rightarrow \text{CF}3\text{C}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{CF}3\text{C}6\text{H}4\text{SO}_2\text{Cl}

$$

Key Considerations :

- Excess chlorosulfonic acid (2.5 equiv) ensures complete conversion.

- Phosphorus pentachloride (PCl₅) facilitates the conversion of sulfonic acid to sulfonyl chloride.

Preparation of 1-(Pyridin-2-yl)Piperidin-4-yl)Methanamine

Reductive Amination of Pyridine-2-carbaldehyde

A two-step sequence involving reductive amination forms the piperidine ring:

- Condensation : Pyridine-2-carbaldehyde reacts with 4-aminopiperidine in methanol under acidic catalysis (acetic acid) to form an imine intermediate.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

$$

\text{Pyridine-2-carbaldehyde} + \text{4-Aminopiperidine} \xrightarrow{\text{CH}3\text{COOH}} \text{Imine} \xrightarrow{\text{NaBH}4} \text{1-(Pyridin-2-yl)piperidin-4-amine}

$$

Optimization :

Functionalization to Methanamine

The primary amine is alkylated via a Gabriel synthesis approach:

- Phthalimide Protection : React 1-(pyridin-2-yl)piperidin-4-amine with phthalic anhydride to form the phthalimide derivative.

- Alkylation : Treat with methyl iodide (CH₃I) in DMF using K₂CO₃ as base.

- Deprotection : Hydrazine (NH₂NH₂) cleaves the phthalimide group to yield the methanamine.

$$

\text{Piperidin-4-amine} \xrightarrow{\text{Phthalic anhydride}} \text{Phthalimide} \xrightarrow{\text{CH}3\text{I}} \text{N-Methylphthalimide} \xrightarrow{\text{NH}2\text{NH}_2} \text{Methanamine}

$$

Yield : 68–72% over three steps.

Sulfonamide Bond Formation

The final step couples the sulfonyl chloride and amine under Schotten-Baumann conditions:

- Dissolve 1-(pyridin-2-yl)piperidin-4-yl)methanamine in anhydrous dichloromethane (DCM).

- Add 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Introduce triethylamine (TEA, 2.0 equiv) to scavenge HCl.

- Stir for 12–16 hours at room temperature.

$$

\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{TEA}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

$$

Purification :

- Extract with 5% HCl to remove excess TEA.

- Recrystallize from ethanol/water (4:1) to isolate the product.

Alternative Synthetic Routes and Methodological Comparisons

Suzuki-Miyaura Cross-Coupling for Piperidine-Pyridine Bond Formation

A patent-disclosed method (US8501936B2) employs palladium-catalyzed coupling to attach pyridine to piperidine:

- Prepare 4-(bromomethyl)piperidine-1-carboxylate.

- React with pyridin-2-ylboronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (3:1).

- Deprotect the carboxylate with TFA to yield 1-(pyridin-2-yl)piperidin-4-yl)methanamine.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Immobilize the piperidine amine on Wang resin via a carboxylic acid linker. Perform sulfonylation with resin-bound intermediates, followed by cleavage with TFA/water.

Throughput : 50–100 analogs per week.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group sensitizes the sulfonyl chloride to hydrolysis. Use anhydrous solvents and molecular sieves to stabilize the reagent.

Piperidine Ring Conformational Flexibility

Chair-to-boat transitions in the piperidine ring complicate crystallization. Introduce bulky protecting groups (e.g., Boc) to lock the ring conformation during synthesis.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂/XPhos catalyst systems for cross-coupling.

Waste Stream Management

Neutralize HCl gas with NaOH scrubbers during sulfonylation to meet environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyridine or piperidine rings.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide:

Uniqueness

The presence of the trifluoromethyl group in N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent.

Actividad Biológica

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a trifluoromethyl group. The molecular formula is , and it possesses several functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉F₃N₂O₂S |

| Molecular Weight | 368.39 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes and receptors involved in disease processes, particularly in cancer and neurological disorders. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Key Findings:

- IC50 Values :

- MDA-MB-231: 0.87 μM

- A549: 1.75 μM

- Apoptosis Induction : Increased levels of caspase 3 and caspase 9 were observed post-treatment, indicating activation of apoptotic pathways.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- EGFR Inhibition : Demonstrated significant inhibition of EGFR phosphorylation, which is crucial in many cancer signaling pathways.

- Kinase Activity : Exhibited moderate to high potency against RET kinase, a target in certain types of cancers.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the piperidine and pyridine moieties significantly affect the biological activity of the compound. For instance:

- Substitutions on the pyridine ring can enhance binding affinity towards target receptors.

- The presence of the trifluoromethyl group has been linked to improved potency due to increased hydrophobic interactions.

Case Studies

-

Study on MDA-MB-231 Cells :

- A study evaluated the effects of this compound on MDA-MB-231 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 0.87 μM, indicating strong anticancer potential.

-

In Vivo Studies :

- In mouse models inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced tumor growth compared to control groups. The compound's ability to inhibit metastasis was also noted, suggesting its potential as a therapeutic agent for breast cancer.

Q & A

Q. How can selectivity for a specific biological target be validated against off-target interactions?

- Competitive Binding Assays : Use fluorescence polarization to measure displacement of reference ligands in receptor panels .

- Kinome Profiling : Screen against a panel of 468 kinases to assess selectivity (e.g., Ambit KinomeScan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.